Pitstop2 is a synthetic small molecule classified as a clathrin inhibitor. [] It is a valuable tool in cell biology research to study clathrin-mediated endocytosis (CME). [, , ] Pitstop2's specificity for clathrin makes it a preferred choice over older, less selective inhibitors like chlorpromazine. [] Researchers use it to elucidate the roles of CME in various cellular functions, including signal transduction, receptor internalization, and nutrient uptake. [, , , , , , , ]
Pitstop 2 was synthesized as part of a series of clathrin inhibitors aimed at understanding clathrin's role in endocytosis and cellular dynamics. It belongs to a class of compounds that specifically inhibit clathrin's terminal domain function, distinguishing it from other inhibitors that target different aspects of endocytosis such as dynamin. The compound is classified under small molecule inhibitors and is noted for its cell-permeable properties, making it suitable for in vitro studies.
The synthesis of Pitstop 2 involves a multi-step process that begins with a Knoevenagel condensation reaction using 4-bromobenzaldehyde. This method allows for the formation of the desired compound through the reaction with thioketone methylation followed by displacement with 1-naphthylamine. The process is efficient, typically completed within three to four days, and can be scaled up for larger production needs. Microwave irradiation can also be employed to expedite the synthesis.
The final product is purified to over 98% purity using high-performance liquid chromatography, ensuring that the compound used in experiments is free from significant impurities. The synthesis does not require specialized equipment, making it accessible for laboratory settings.
Pitstop 2 has a defined molecular structure characterized by its ability to interact specifically with clathrin. Its structure includes functional groups that facilitate binding to clathrin's terminal domain. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and crystallography, which provide insights into the spatial arrangement of atoms within the compound.
The molecular formula and weight are crucial for understanding its reactivity and interactions within biological systems, although specific values are not detailed in the provided sources.
Pitstop 2 primarily acts by inhibiting clathrin-mediated endocytosis through competitive binding to clathrin's terminal domain. This inhibition affects various cellular processes, including:
The specificity of Pitstop 2 allows it to interfere with clathrin-dependent pathways while leaving other cellular mechanisms unaffected.
The mechanism of action for Pitstop 2 involves its binding to the amino terminal domain of clathrin heavy chain, which prevents it from interacting with other proteins essential for endocytosis. This blockade leads to:
Quantitative analyses have demonstrated that concentrations around 20-25 µM are effective for complete inhibition in most cell types.
Pitstop 2 exhibits several notable physical and chemical properties:
Analytical techniques such as differential interference contrast microscopy have been employed to assess its effects on cell morphology and dynamics.
Pitstop 2 serves as a valuable tool in various scientific applications:
Clathrin-mediated endocytosis (CME) represents a fundamental cellular process responsible for the internalization of receptors, nutrients, and pathogens, while also regulating cell signaling and membrane dynamics. For decades, researchers relied on genetic approaches like siRNA knockdown or dominant-negative mutants to inhibit CME. These methods, while valuable, suffer from slow action (days) and potential compensatory cellular responses that complicate data interpretation [5] [9]. The field required acute pharmacological tools capable of rapidly and specifically disrupting defined molecular interactions within the endocytic machinery. This need drove the rational design of small molecules targeting key protein-protein interactions, culminating in the development of Pitstop compounds. Among these, Pitstop2 emerged as a pioneering chemical probe designed to inhibit clathrin function by targeting its terminal domain [9] [10]. Its introduction provided researchers with a method to acutely interrogate clathrin's role in cellular physiology with unprecedented temporal precision.
The discovery of Pitstop2 stemmed from a targeted effort to disrupt the network of protein interactions centered on the clathrin terminal domain (TD). The clathrin TD, specifically the N-terminal domain (NTD) of the clathrin heavy chain, functions as a central protein interaction hub featuring at least four distinct binding sites for clathrin-binding motifs (e.g., clathrin-box, W-box) found in numerous endocytic accessory proteins like amphiphysin, AP-2, and epsin [5] [10]. Structural studies revealed this domain as a seven-bladed β-propeller configuration [5]. Leveraging this structural knowledge, researchers employed structure-based drug design, leading to the synthesis of a series of compounds. Among these, Pitstop 1 was the initial lead, but Pitstop 2 ((Z)-N-(5-(4-bromobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)naphthalene-1-sulfonamide) demonstrated superior inhibitory potency and became the focus of widespread application [9] [10]. Its mechanism was validated biochemically and structurally; X-ray crystallography confirmed that Pitstop2 occupies the groove between blades 1 and 2 of the clathrin TD β-propeller, the site responsible for binding clathrin-box motifs (e.g., LLNLD in amphiphysin), thereby competitively inhibiting these crucial interactions [6] [9] [10]. Initial characterization reported an IC₅₀ of 12 µM for inhibiting the amphiphysin-clathrin TD interaction in vitro [9]. Subsequent efforts focused on improving specificity and reducing cytotoxicity led to the development of next-generation analogs like Pitstop 2c and Pitstop 2d, which maintained potent CME inhibition (IC₅₀ ~10-15 µM for CME) while exhibiting lower cytotoxicity profiles [2] [4]. These newer analogs function similarly by occupying the ligand-binding site within the TD, displacing proteins like epsin and inhibiting early stages of coated pit assembly [2] [4].
Table 1: Key Clathrin Inhibitors and Their Properties
Compound Name | Primary Target | Reported IC₅₀ (CME Inhibition) | Key Advantages | Key Limitations |
---|---|---|---|---|
Pitstop 2 | Clathrin TD (CBM site) | ~15-30 µM (cellular) | Acute action, Cell-permeable | Off-target effects (CIE, NPC), Cytotoxicity at higher doses |
Pitstop 2c | Clathrin TD (CBM site) | ~10-15 µM (cellular) | Improved specificity, Lower cytotoxicity than Pitstop 2 | Still potential for off-targets |
Pitstop 2d | Clathrin TD (CBM site) | ~10-15 µM (cellular) | Improved specificity, Lower cytotoxicity than Pitstop 2 | Still potential for off-targets |
Dynasore | Dynamin GTPase | ~15-80 µM (dynamin) | Inhibits scission in CME and some CIE | Affects mitochondrial dynamics, Relatively weak |
Dynoles | Dynamin GTPase | Sub-µM to low µM (dynamin) | High potency for dynamin | Primarily targets dynamin-dependent pathways |
Pitstop2 (Molecular Weight: 473.4 Da; Molecular Formula: C₂₀H₁₃BrN₂O₃S₂) features a distinct chemical architecture centered around a thiazolidinone core. Its structure incorporates a 4-bromobenzylidene group attached to the 5-position of the thiazolidinone ring and a naphthalene-1-sulfonamide group attached to the 2-position via an imine linkage [6] [9]. This Z-configuration around the benzylidene double bond is crucial for its activity. The bromine atom on the benzylidene moiety and the sulfonamide group are critical for interacting with hydrophobic and polar residues within the clathrin TD binding pocket, respectively [6] [10]. Structure-activity relationship (SAR) studies, involving the synthesis and testing of over 50 analogs, revealed that modifications to the aromatic "head" (the benzylidene moiety) significantly impact potency [6]. Crucially, analogs retaining 2- and 4-disposed substituents, particularly hydroxyl groups (e.g., the 2,3,4-trihydroxy analog 28, IC₅₀ = 0.94 µM; catechol-fused benzodioxane 54, IC₅₀ = 1.16 µM), demonstrated enhanced in vitro binding affinity for the clathrin TD compared to Pitstop 2 itself (IC₅₀ typically ~2-5 µM in biochemical assays) [6]. Heterocyclic bioisosteres like benzofuran (e.g., compound 67, NTD-PPI IC₅₀ = 1.5 µM) also proved highly potent and displayed exceptional cellular activity in inhibiting CME (IC₅₀ = 6.8 ± 2.7 µM) [6]. Functionally, Pitstop2 acts as a competitive inhibitor, preventing endocytic accessory proteins containing clathrin-box motifs from engaging the TD [9] [10]. This interaction blockade acutely perturbs the dynamic assembly and disassembly of clathrin-coated pits. Live-cell imaging studies demonstrated that Pitstop2 treatment dramatically increases the lifetimes of clathrin-coated pit components, including FCHo, clathrin itself, and dynamin, indicating a critical regulatory role for the TD in coat dynamics and turnover [10]. Consequently, Pitstop2 rapidly inhibits (within minutes) receptor-mediated endocytosis (e.g., transferrin uptake), viral entry pathways dependent on CME (e.g., HIV, vesicular stomatitis virus), and synaptic vesicle recycling [7] [9] [10].
Table 2: Structure-Activity Relationship (SAR) of Select Pitstop2 Analogues Targeting Clathrin TD
Analog Structure Modification | Representative Compound | In vitro NTD-PPI IC₅₀ (µM) | Cellular CME Inhibition IC₅₀ (µM) | Notes |
---|---|---|---|---|
Pitstop 2 (Parent) | - | ~2-5 (varies by assay) | 15-30 | Original compound, off-target effects |
2,3,4-Trihydroxybenzylidene | 28 | 0.94 | Not fully reported (likely similar) | Highest in vitro potency in SAR series |
Benzo[b][1,4]dioxane (Catechol) | 54 | 1.16 | Not fully reported (likely similar) | Improved metabolic stability vs catechol? |
Benzo[d][1,3]dioxole | 53 | ~3.5 | Not fully reported | ~3-fold less active than 54, ring size matters |
Benzofuran | 67 | 1.5 | 6.8 ± 2.7 | Excellent cellular potency, promising lead |
4-Nitrobenzylidene | Various | Generally weaker | Variable | Highlights importance of halogen/electronics |
Pitstop2's significance lies in its ability to provide acute temporal control over clathrin function. Unlike genetic perturbations (siRNA, knockout) which require days and can trigger compensatory pathways, Pitstop2 acts within minutes, allowing researchers to pinpoint the immediate consequences of disrupting clathrin-dependent processes [5] [9]. This acute inhibition is invaluable for dissecting the sequential dynamics of endocytosis, such as distinguishing the roles of coat assembly, cargo recruitment, and vesicle scission. Furthermore, Pitstop2 has been instrumental in investigating the physiological diversity of endocytic pathways. While initially touted as a specific CME inhibitor, findings that Pitstop2 also inhibits certain forms of clathrin-independent endocytosis (CIE) prompted deeper investigations into the molecular machinery of CIE and potential unexpected cross-talk or off-target effects [1] [5]. This dual effect, while complicating interpretation for CME specificity, unexpectedly provided a tool to probe shared or parallel mechanisms between CME and CIE [1]. Beyond basic endocytosis, Pitstop2 has revealed unanticipated roles for clathrin or clathrin-like proteins in diverse cellular processes. Its inhibition of nuclear pore complex (NPC) barrier function [3] and impairment of viral maturation post-entry [7] highlight the broad impact of clathrin inhibition. The compound has also proven essential in neurological research, elucidating clathrin's role in synaptic vesicle recycling under physiological activity patterns in central synapses in vivo [8]. Thus, despite controversies regarding specificity, Pitstop2 remains a cornerstone tool for perturbing and understanding cellular trafficking pathways and their broader implications in cell biology, virology, and neurobiology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1